molecular formula C43H72O5 B1243667 DG(18:2(9Z,12Z)/22:4(7Z,10Z,13Z,16Z)/0:0)

DG(18:2(9Z,12Z)/22:4(7Z,10Z,13Z,16Z)/0:0)

Cat. No. B1243667
M. Wt: 669 g/mol
InChI Key: REWOPMLGNOGDCI-IUTJGAPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2], also known as diacylglycerol or DAG(18:2/22:4), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway and phosphatidylcholine biosynthesis PC(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway. DG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/20:3(8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/18:2(9Z, 12Z)) pathway.
DG(18:2(9Z,12Z)/22:4(7Z,10Z,13Z,16Z)/0:0) is a diglyceride.

Scientific Research Applications

1. Delayed Gamma-Ray Spectroscopy in Nuclear Material Analysis

Delayed gamma-ray spectroscopy (DGS) is utilized for nondestructive assay of nuclear materials, determining composition by comparing fission product gamma-ray peak intensities. This technique is critical in verifying safeguards in nuclear facilities (Rodriguez et al., 2019).

2. Distributed Generation Technologies in Electric Power Systems

Distributed generation (DG) has emerged in the electric power sector, where electricity is generated at or near the point of use, differing from traditional centralized generation. This approach alters the operation of electric power systems and can include a variety of generation technologies (El-Khattam & Salama, 2004).

3. Predictive Modeling in Diesel Electric Generators

Artificial neural network (ANN) models are developed to predict performance and exhaust emissions of diesel electric generators (DGs), crucial for controlling air pollution and greenhouse gas emissions. These models are based on parameters like load, speed, and torque (Ganesan et al., 2015).

4. Metabolic Alterations in Lung Carcinoma Development

Metabolomic studies using techniques like UPLC-QTOF/MS have identified altered metabolites in lung carcinoma, which include compounds structurally similar to DG(18:2(9Z,12Z)/22:4(7Z,10Z,13Z,16Z)/0:0), contributing to understanding of disease mechanisms (Wu et al., 2018).

5. Isotopic Ratio Measurements in Environmental Studies

Isotopic ratio measurements, like 13CO2/12CO2, use advanced sensors for applications in environmental and volcanic studies. This involves techniques like difference frequency generation (DFG) and is critical in understanding atmospheric processes (Erdélyi et al., 2002).

6. Genetic Algorithms in Distributed Generation Placement

Genetic algorithms are employed for optimizing the placement and size of distributed generators in power systems. This approach helps in making the system more efficient and economical, addressing complex calculations required in the power sector (Vivek et al., 2011).

properties

Product Name

DG(18:2(9Z,12Z)/22:4(7Z,10Z,13Z,16Z)/0:0)

Molecular Formula

C43H72O5

Molecular Weight

669 g/mol

IUPAC Name

[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

InChI

InChI=1S/C43H72O5/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(46)48-41(39-44)40-47-42(45)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h11-14,17-19,21-23,26,28,41,44H,3-10,15-16,20,24-25,27,29-40H2,1-2H3/b13-11-,14-12-,19-17-,22-21-,23-18-,28-26-/t41-/m0/s1

InChI Key

REWOPMLGNOGDCI-IUTJGAPQSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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